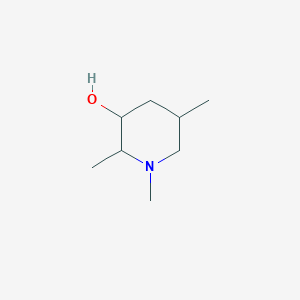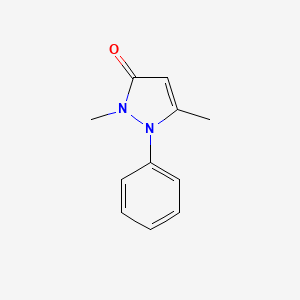
3H-Pyrazol-3-one, 1,2-dihydro-2,5-dimethyl-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Pyrazol-3-one, 1,2-dihydro-2,5-dimethyl-1-phenyl- is an organic compound belonging to the pyrazolone family. This compound is characterized by its heterocyclic structure, which includes a pyrazole ring fused with a ketone group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 1,2-dihydro-2,5-dimethyl-1-phenyl- typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazolone ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
3H-Pyrazol-3-one, 1,2-dihydro-2,5-dimethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted pyrazolones depending on the reagents used.
科学的研究の応用
3H-Pyrazol-3-one, 1,2-dihydro-2,5-dimethyl-1-phenyl- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antioxidant.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3H-Pyrazol-3-one, 1,2-dihydro-2,5-dimethyl-1-phenyl- involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. Additionally, it may inhibit specific enzymes or receptors involved in inflammatory and neurological processes, contributing to its therapeutic effects.
類似化合物との比較
Similar Compounds
3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl-: Similar structure but lacks the phenyl group.
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Similar structure with a methyl group instead of a dimethyl group.
Aminopyrine: Contains a dimethylamino group and is used as an analgesic and antipyretic.
Uniqueness
3H-Pyrazol-3-one, 1,2-dihydro-2,5-dimethyl-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its lipophilicity, allowing it to cross biological membranes more easily, and its dimethyl groups contribute to its stability and reactivity in various chemical reactions.
特性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
2,5-dimethyl-1-phenylpyrazol-3-one |
InChI |
InChI=1S/C11H12N2O/c1-9-8-11(14)12(2)13(9)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChIキー |
XYZAGMNEGKHCLP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(N1C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl (9E)-9-OC tadecenoate](/img/structure/B13810796.png)



![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)-](/img/structure/B13810808.png)
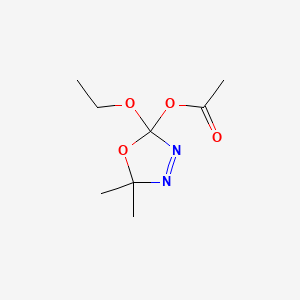
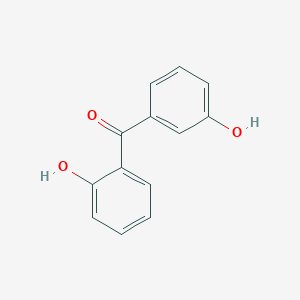
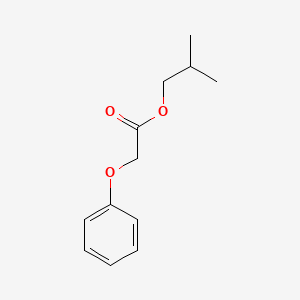

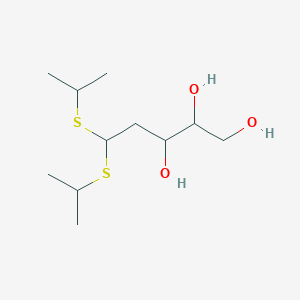
![Phosphonic acid, [1-[(1-methylethylidene)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13810865.png)
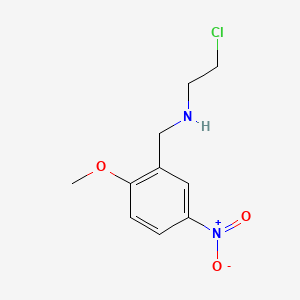
![1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B13810875.png)
